molecular formula C20H26N2O2 B2474184 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide CAS No. 851403-10-6

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide

Cat. No. B2474184
CAS RN: 851403-10-6
M. Wt: 326.44
InChI Key: JCBNCFZBRILIOA-UHFFFAOYSA-N
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Description

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide” is a type of quinoline . Another compound, “N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide”, also known as IQ-1S, is widely studied for its biological properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing carboxamide derivatives and related compounds, providing a foundation for further pharmacological studies. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been reported, showing potent cytotoxic activities against different cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003). Similarly, efficient synthesis methods for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides have been developed, showcasing the versatility of these compounds in generating analogues of known pharmaceuticals (Yermolayev et al., 2008).

Pharmacological Evaluation

The pharmacological potentials of these compounds have been extensively studied. A series of quinoxalin-2-carboxamides were synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential application in managing conditions influenced by this receptor, such as certain gastrointestinal disorders and perhaps even in the treatment of anxiety and depression (Mahesh et al., 2011). Another study focused on the synthesis and antitubercular evaluation of novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, presenting these compounds as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (Kantevari et al., 2011).

Chemical Properties and Interactions

Explorations into the chemical properties and interactions of these compounds have also been reported. For instance, the study of lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones presents a methodology for modifying the quinoxalin-2-one scaffold, thereby altering its potential interactions with biological targets (Smith et al., 2003).

Mechanism of Action

Target of Action

The primary targets of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide are currently unknown. This compound belongs to the class of quinolines , which are known to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Quinolines, the class of compounds to which it belongs, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and interfering with dna replication . The specific interactions of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide with its targets would depend on the nature of these targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Quinolines are known to affect a variety of biochemical pathways, depending on their specific targets

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-10-17-12-16(20(24)22-18(17)11-14(13)2)8-9-21-19(23)15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBNCFZBRILIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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